(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate
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Overview
Description
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, fluorophenyl, methanesulfonylphenyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Group: This is achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Coupling Reactions: The final step involves coupling the pyrrole intermediate with 4-methylbenzoate under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate exerts its effects involves interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Structurally similar due to the presence of a pyridinium ring.
Domiphen Bromide: Shares structural features with the pyrrole and benzoate groups.
Uniqueness
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate is unique due to the combination of trifluoromethyl, fluorophenyl, and methanesulfonylphenyl groups, which confer distinct chemical and biological properties not found in the similar compounds .
Properties
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4N2O4S/c1-17-4-6-20(7-5-17)27(35)38-33-26(28(30,31)32)24-16-25(19-8-14-23(15-9-19)39(3,36)37)34(18(24)2)22-12-10-21(29)11-13-22/h4-16H,1-3H3/b33-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKGMIVGQYKSH-MKFPQRGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)C)\C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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